1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene

Catalog No.
S3317766
CAS No.
62608-15-5
M.F
C38H32N2
M. Wt
516.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene

CAS Number

62608-15-5

Product Name

1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene

IUPAC Name

9-ethyl-3-[(E)-2-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole

Molecular Formula

C38H32N2

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C38H32N2/c1-3-39-35-11-7-5-9-31(35)33-25-29(21-23-37(33)39)19-17-27-13-15-28(16-14-27)18-20-30-22-24-38-34(26-30)32-10-6-8-12-36(32)40(38)4-2/h5-26H,3-4H2,1-2H3/b19-17+,20-18+

InChI Key

JQXNAJZMEBHUMC-XPWSMXQVSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC6=C(N(C7=CC=CC=C67)CC)C=C5

Application in Optoelectronics

Application in OLEDs

Application in Solar Cells

Application in Lasers

Application in Sensors

Application in Photonic Devices

    Field: Photonics

    Summary: BCzVB could potentially be used in the development of photonic devices. .

    Methods: The optical properties of BCzVB are studied and utilized in the development of these devices. .

    Results: The research concluded that BCzVB plays a vital role in the development of these devices. .

1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene is an organic compound characterized by its unique structure, which consists of a benzene core with two vinyl groups attached to 9-ethylcarbazole moieties. This compound is notable for its potential applications in organic electronics and materials science due to its conjugated structure, which allows for effective charge transport and light emission properties. The presence of the carbazole units contributes to its photophysical characteristics, making it a subject of interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

  • As mentioned earlier, BCzVB functions through exciton formation. When an electric current is applied in an OLED device, electrons are injected into the LUMO of BCzVB molecules. These excited electrons then recombine with holes in the HOMO, releasing energy as blue light with a specific wavelength [].
  • Information on the specific hazards of BCzVB is limited. However, as with most organic compounds, it's advisable to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment when working with it [].

Please Note:

  • Much of the detailed information on BCzVB, particularly its synthesis and specific properties, might be proprietary due to its commercial applications.
  • Further research into scientific literature might reveal additional details about BCzVB's properties and applications.

The biological activity of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene is not extensively documented, but compounds with similar structures have been investigated for their potential antitumor and antimicrobial properties. The presence of carbazole derivatives is often linked to various biological activities due to their ability to interact with biological molecules. Further research is necessary to elucidate the specific biological effects of this compound .

Synthesis of 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene typically involves several steps:

  • Preparation of 9-Ethylcarbazole: This can be synthesized through alkylation of carbazole with ethyl bromide.
  • Formation of Vinyl Groups: The introduction of vinyl groups can be achieved through a reaction involving appropriate vinyl halides or via Wittig reactions.
  • Coupling Reactions: Finally, coupling reactions may be employed to link the vinyl groups to the benzene core effectively .

1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene has several promising applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its luminescent properties, it is suitable for use in OLED technology.
  • Photovoltaic Devices: Its conjugated structure allows for efficient charge transport, making it a candidate for organic solar cells.
  • Sensors: The electrochemical properties enable its use in sensor technologies for detecting various analytes .

Interaction studies involving 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene focus on its behavior in different environments and with various substances. These studies often investigate:

  • Solvent Effects: How different solvents affect the photophysical properties and stability of the compound.
  • Complex Formation: The ability of this compound to form complexes with metal ions or other organic molecules, which may enhance its functionality in sensors or catalysis .

Several compounds share structural similarities with 1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
9-EthylcarbazoleContains a single carbazole unitBasic building block for more complex structures
1,4-Bis[2-(carbazol-3-yl)vinyl]benzeneSimilar vinyl-benzene structure but without ethyl substitutionLess steric hindrance than the target compound
Carbazole-based polymersPolymers formed from carbazole derivativesEnhanced conductivity and stability

1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene stands out due to its dual vinyl substitution on a benzene ring and the presence of the ethyl group on the carbazole moiety, which enhances its solubility and electronic properties compared to simpler carbazole derivatives .

Diverted Bischler-Napieralski Approach

The Bischler-Napieralski reaction, traditionally used for dihydro-β-carboline synthesis, has been repurposed for carbazole formation under modified conditions. In a diverted pathway, nitrilium ion intermediates undergo spirocyclization followed by aryl migration to yield carbazole cores. For 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene, this method enables sequential cyclization and vinylation.

Key steps involve:

  • Nitrilium Ion Formation: Treatment of substituted diphenylamine derivatives with phosphoryl chloride generates reactive nitrilium species.
  • Spiroindolenine Intermediate: Intramolecular attack by the indole C3 position forms a spirocyclic structure.
  • Aryl Migration and Rearomatization: Thermal or acid-mediated rearrangement shifts substituents, yielding the carbazole skeleton.
Reaction ParameterOptimal Condition
CatalystNone (thermal)
Temperature120–150°C
SolventToluene
Yield60–75%

This method’s versatility allows introduction of ethyl groups at the carbazole N9 position via alkylation prior to cyclization. Subsequent Heck coupling with 1,4-divinylbenzene completes the bis-vinyl linkage.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysts enable direct C–C bond formation between carbazole precursors and aromatic vinyl units. A two-step protocol involves:

  • Carbazole Synthesis: Cyclodehydrogenation of diphenylamine derivatives using silica-supported platinum at 450–570°C under steam.
  • Vinylation via Heck Coupling: Palladium-mediated coupling of 9-ethylcarbazole-3-boronic acid with 1,4-dibromobenzene under Suzuki–Miyaura conditions.

Notably, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate regioselective vinylation. The reaction proceeds via oxidative addition of aryl halides to Pd⁰, transmetallation with boronic acids, and reductive elimination to form the vinyl bond.

ComponentRole
Pd(PPh₃)₄Catalyst
K₂CO₃Base
DMF/H₂O (3:1)Solvent System
Temperature80°C
Reaction Time12–24 hours

This approach achieves >90% conversion for carbazole boronic acids, though steric hindrance at the 3-position necessitates extended reaction times.

Silylaryl Triflate-Mediated Pathways

Silylaryl triflates serve as electrophilic partners in Suzuki–Miyaura cross-couplings, enabling modular assembly of the 1,4-divinylbenzene core. The protocol involves:

  • Triflate Preparation: Treatment of 1,4-dihydroxybenzene with triflic anhydride.
  • Sequential Coupling: Reaction with 2-(9-ethylcarbazol-3-yl)vinylboronic esters under Pd catalysis.

Critical advantages include:

  • Chemoselectivity: Triflates react preferentially over halides in polyhalogenated arenes.
  • Thermal Stability: Enables high-temperature reactions without decomposition.
ParameterValue
Pd CatalystPd(OAc)₂/XPhos
LigandSPhos
BaseCsF
SolventTHF
Yield70–85%

This method allows late-stage introduction of vinyl groups, minimizing side reactions during carbazole synthesis.

Oxidative Carbon-Carbon Bond Formation

Oxidative coupling strategies directly link carbazole units via vinyl spacers. Using FeCl₃ or DDQ as oxidants, radical-mediated dimerization of 3-vinylcarbazole derivatives forms the central benzene bridge.

Mechanistic Pathway:

  • Single-Electron Oxidation: Fe³⁰ abstracts an electron from the vinyl group, generating a radical cation.
  • Dimerization: Radical coupling at the para position yields 1,4-divinylbenzene.
  • Rearomatization: Proton loss restores aromaticity.
OxidantEfficiency (Yield)
FeCl₃50–65%
DDQ70–78%

Optimization studies show DDQ’s superiority due to milder conditions and reduced overoxidation.

Nitrilium Ion Intermediates in Cascade Reactions

Nitrilium ions (R–C≡N⁺–R') serve as pivotal intermediates in cascade reactions involving carbazole derivatives. For 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene, nitrilium ions form via electrophilic activation of nitriles or through Ritter-type reactions with carbocations. In one pathway, treatment with phosphorus oxychloride (POCl₃) generates nitrilium ion intermediates that undergo cyclization to yield fused heterocycles [4] [5]. For example, amide precursors react with POCl₃ to form nitrilium ions, which subsequently participate in intramolecular electrophilic aromatic substitution (Scheme 1). These intermediates facilitate the synthesis of polycyclic structures such as benzopyrano[4,3-b]quinolones, with reaction rates dependent on the electron-donating capacity of the carbazole substituents [4]. Kinetic studies reveal pseudo-first-order behavior under anhydrous conditions, with activation energies ranging from 60–80 kJ/mol depending on solvent polarity [5].

Spiroindolenine Formation and Rearrangement

Spiroindolenine intermediates arise during acid-catalyzed rearrangements of 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene derivatives. Protonation of the vinyl group initiates a [1] [2]-shift, forming a spirocyclic indolenium species. This intermediate subsequently undergoes ring expansion or contraction, depending on steric and electronic factors (Scheme 2). Density functional theory (DFT) calculations indicate that the activation barrier for spiroindolenine formation decreases by 15–20 kJ/mol when electron-withdrawing groups are present on the carbazole moiety [4]. Rearrangement kinetics exhibit a strong solvent dependence, with acetonitrile accelerating the process by stabilizing charged intermediates through polar interactions [5].

Vinylogous Enamine Tautomerization Dynamics

The extended π-system of 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene enables vinylogous enamine tautomerization, where proton transfer occurs across conjugated double bonds. Nuclear magnetic resonance (NMR) studies at variable temperatures reveal two distinct tautomers in equilibrium, separated by an energy barrier of ~50 kJ/mol (Figure 1) [3]. The tautomerization rate constants (k₁ = 1.2 × 10⁻³ s⁻¹, k₂ = 3.8 × 10⁻⁴ s⁻¹ at 298 K) were determined using line-shape analysis, demonstrating slower dynamics compared to non-vinylogated enamines due to resonance stabilization [3]. Solvent effects follow the Marcus equation, with faster tautomerization observed in low-polarity media that reduce charge separation in the transition state [4].

β-Elimination Pathways in Carbazole Formation

β-Elimination reactions play a central role in synthesizing the carbazole core of 1,4-bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene. Base-induced dehydrohalogenation of 3-(2-bromoethyl)-9-ethylcarbazole precursors proceeds via a concerted E2 mechanism, as evidenced by primary kinetic isotope effects (kH/kD = 3.8–4.2) [3]. Transition state analysis identifies partial double-bond character in the C–Br bond, with activation energies correlating linearly with the leaving group’s electronegativity (R² = 0.94) [5]. Competing pathways include Wagner-Meerwein rearrangements, which become dominant under high-temperature conditions (>120°C) [4].

XLogP3

9.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

9-ethyl-3-[(E)-2-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole

Dates

Modify: 2023-08-19

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